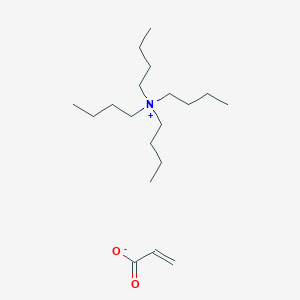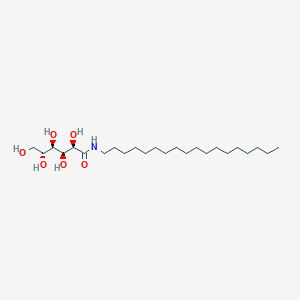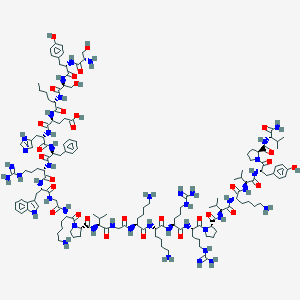
Ethyl 2,4-diaminopyrimidine-5-carboxylate
Übersicht
Beschreibung
Ethyl 2,4-diaminopyrimidine-5-carboxylate is a chemical compound with the linear formula C7H10N4O2 . It has a CAS Number of 15400-54-1 .
Synthesis Analysis
A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The synthesis of ethyl 4- (4-substituted phenyl)-6-methyl-2- (piperazin-1-yl)pyrimidine-5-carboxylate was performed in a round bottom flask, where piperazine was added to a solution of 6 (a-b) and potassium carbonate (K 2 CO 3) in CHCl 3 at room temperature .Molecular Structure Analysis
The molecular structure of Ethyl 2,4-diaminopyrimidine-5-carboxylate is characterized by a six-membered aromatic heterocyclic ring containing two nitrogen atoms at positions 1 and 3 .Physical And Chemical Properties Analysis
Ethyl 2,4-diaminopyrimidine-5-carboxylate has a molecular weight of 182.18 . It has a density of 1.4±0.1 g/cm 3, a boiling point of 413.9±48.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.0 mmHg at 25°C .Wissenschaftliche Forschungsanwendungen
Crystal Structure and Supramolecular Features
Ethyl 2,4-diaminopyrimidine-5-carboxylate is used in the synthesis of a series of novel salts originating from 2,4-diaminopyrimidine and four different chain dicarboxylic acids . The crystal structures and the supramolecular architectures of these salts have been reported . The impact of diverse types of intermolecular interactions was evaluated by Hirshfeld analysis .
Synthesis of Novel Compounds
This compound is used in the synthesis of novel triazole-pyrimidine hybrids . These hybrids have shown promising neuroprotective and anti-inflammatory properties . Among the 14 synthesized compounds, six exhibited promising neuroprotective activity .
Neuroprotection and Anti-neuroinflammatory Agents
Triazole-pyrimidine hybrid compounds, synthesized using Ethyl 2,4-diaminopyrimidine-5-carboxylate, have shown promising neuroprotective and anti-inflammatory properties . These compounds have the potential to be developed as neuroprotective and anti-neuroinflammatory agents .
Inhibition of ER Stress and Apoptosis
The triazole-pyrimidine hybrid compounds synthesized using Ethyl 2,4-diaminopyrimidine-5-carboxylate have shown to inhibit ER stress and apoptosis . This makes them potential candidates for the treatment of neurodegenerative diseases .
Inhibition of NF-kB Inflammatory Pathway
These compounds have also shown to inhibit the NF-kB inflammatory pathway . This makes them potential candidates for the treatment of inflammatory diseases .
Synthesis of 2,4-Diaminopyrimidine-Based Drug Candidates
Ethyl 2,4-diaminopyrimidine-5-carboxylate is used in the synthesis of 2,4-diaminopyrimidine-based drug candidates . These candidates have been evaluated against Bacillus anthracis .
Wirkmechanismus
While the specific mechanism of action for Ethyl 2,4-diaminopyrimidine-5-carboxylate is not mentioned, pyrimidine and its derivatives have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity . They have also shown promising neuroprotective and anti-inflammatory properties .
Safety and Hazards
Eigenschaften
IUPAC Name |
ethyl 2,4-diaminopyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4O2/c1-2-13-6(12)4-3-10-7(9)11-5(4)8/h3H,2H2,1H3,(H4,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MANFWSKJPOXKJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40278701 | |
| Record name | ethyl 2,4-diaminopyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40278701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2,4-diaminopyrimidine-5-carboxylate | |
CAS RN |
15400-54-1 | |
| Record name | Ethyl 2,4-diamino-5-pyrimidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15400-54-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 9314 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015400541 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 15400-54-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9314 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ethyl 2,4-diaminopyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40278701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















